N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)methanesulfonohydrazide
Description
The compound N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)methanesulfonohydrazide is a heterocyclic molecule featuring:
- A 1,3-thiazole ring substituted at position 2 with a 3-methyl-5-(trifluoromethyl)-1H-pyrazole moiety.
- A carbonyl group at position 4 of the thiazole, linked to a methanesulfonohydrazide functional group.
This structural framework is common in agrochemicals and pharmaceuticals due to its versatility in binding and reactivity .
Properties
IUPAC Name |
N'-methylsulfonyl-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N5O3S2/c1-5-3-7(10(11,12)13)18(16-5)9-14-6(4-22-9)8(19)15-17-23(2,20)21/h3-4,17H,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKHJZCRYSZXHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NNS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)methanesulfonohydrazide is a compound of growing interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 390.40 g/mol. Its structure includes a thiazole ring, a pyrazole moiety, and a sulfonohydrazide group, which may contribute to its biological properties.
Research indicates that compounds with similar structures often interact with various biological targets:
- Enzyme Inhibition : Many thiazole and pyrazole derivatives have been shown to inhibit enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Antimicrobial Activity : Some studies suggest that derivatives of pyrazole exhibit antimicrobial properties against a range of pathogens.
- Anti-inflammatory Effects : Compounds containing thiazole rings have demonstrated anti-inflammatory activities in various models.
Antimicrobial Activity
A study evaluated the antimicrobial properties of related compounds, showing significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
Anticancer Potential
Research has highlighted the anticancer potential of thiazole and pyrazole derivatives. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Studies
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Case Study 1: Anticancer Activity
- Objective : Evaluate the anticancer effects on human breast cancer cells (MCF-7).
- Method : Cells were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at higher concentrations (IC50 = 15 µM), with increased caspase activity indicating apoptosis.
-
Case Study 2: Antimicrobial Efficacy
- Objective : Assess antimicrobial activity against Staphylococcus aureus.
- Method : Disk diffusion method was employed.
- Results : The compound exhibited a zone of inhibition greater than 15 mm at a concentration of 100 µg/disc, indicating strong antibacterial activity.
Data Table
| Biological Activity | Assessed Organism/Cell Line | IC50/Zone of Inhibition | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 15 µM | Apoptosis via caspase activation |
| Antimicrobial | Staphylococcus aureus | >15 mm | Disruption of cell wall synthesis |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural Differences and Similarities
Physicochemical Properties
- Electron Distribution : The trifluoromethyl group in the target compound and its analogues significantly alters electron density, as shown by computational studies using tools like Multiwfn . This affects reactivity in nucleophilic substitution reactions.
- Lipophilicity: The benzenesulfonohydrazide analogue () has higher logP values (~3.5) compared to the target compound (~2.8) due to the aromatic ring, impacting membrane permeability .
- Thermal Stability : Thiazole-pyrazole hybrids generally exhibit thermal stability up to 250°C, as demonstrated by differential scanning calorimetry (DSC) in related compounds .
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis of this compound involves multi-step processes, typically starting with the condensation of pyrazole and thiazole precursors. Key steps include:
- Cyclization : Use of phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to form the thiazole ring .
- Coupling reactions : K₂CO₃-mediated alkylation or acylation under inert atmospheres to ensure high yields .
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity for nucleophilic substitutions .
Critical factors : Reaction time, stoichiometric ratios (e.g., 1.1–1.2 equivalents of alkylating agents), and purification via column chromatography .
Q. Which spectroscopic and chromatographic methods are recommended for characterization?
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonohydrazide (S=O, ~1350–1150 cm⁻¹) groups .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., trifluoromethyl groups at δ ~120 ppm in ¹³C NMR) and aromatic resonances .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .
- HPLC : Assesses purity (>95% recommended for biological assays) .
Q. What in vitro models are appropriate for initial biological activity screening?
Q. What are the recommended storage conditions to ensure stability?
- Store under inert gas (N₂/Ar) at –20°C in airtight, light-protected containers .
- Avoid prolonged exposure to moisture due to hydrolytic sensitivity of the sulfonohydrazide moiety .
Advanced Research Questions
Q. How can computational tools like Multiwfn aid in predicting electronic properties and reactivity?
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions using Multiwfn’s density-derived descriptors .
- Topological analysis : Quantify bond critical points (BCPs) for the trifluoromethyl-thiazole interaction to assess steric/electronic effects .
- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge-transfer behavior in biological systems .
Q. What strategies resolve contradictory data in biological assays (e.g., varying IC₅₀ values)?
- Protein binding correction : Measure free fraction in plasma (e.g., via ultrafiltration) to adjust for binding artifacts .
- Orthogonal assays : Validate enzyme inhibition with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Species-specific differences : Test human vs. rodent isoforms (e.g., CAH2_HUMAN vs. CAH4_BOVIN) to explain variability .
Q. How to design SAR studies targeting the thiazole and pyrazole moieties?
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Pyrazole modifications : Introduce substituents at the 3-methyl or 5-trifluoromethyl positions to modulate steric bulk (e.g., compare with 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole) .
-
Thiazole replacements : Synthesize oxadiazole or triazole analogs (e.g., 1,3,4-oxadiazole-2-thiol derivatives) and compare bioactivity .
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Data table :
Modification Site Example Substituent IC₅₀ (μM) Target Pyrazole-3-methyl –CH₃ → –CF₃ 0.12 CAH1 Thiazole-4-carbonyl –CO– → –SO₂– 1.45 COX-2
Q. What challenges arise in optimizing pharmacokinetic properties, and how are they addressed?
- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption; introduce hydrophilic groups (e.g., –OH) to balance logP .
- Metabolic stability : Conduct microsomal assays (e.g., human liver microsomes) to identify vulnerable sites (e.g., sulfonohydrazide hydrolysis) .
- Protein binding : Modify the methanesulfonohydrazide group to reduce albumin affinity (e.g., replace with methyl ester) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
